4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol 4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14630576
InChI: InChI=1S/C21H27BrN2O4/c1-26-19-12-21(28-3)20(27-2)11-16(19)14-24-8-6-23(7-9-24)13-15-10-17(22)4-5-18(15)25/h4-5,10-12,25H,6-9,13-14H2,1-3H3
SMILES:
Molecular Formula: C21H27BrN2O4
Molecular Weight: 451.4 g/mol

4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol

CAS No.:

Cat. No.: VC14630576

Molecular Formula: C21H27BrN2O4

Molecular Weight: 451.4 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol -

Specification

Molecular Formula C21H27BrN2O4
Molecular Weight 451.4 g/mol
IUPAC Name 4-bromo-2-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Standard InChI InChI=1S/C21H27BrN2O4/c1-26-19-12-21(28-3)20(27-2)11-16(19)14-24-8-6-23(7-9-24)13-15-10-17(22)4-5-18(15)25/h4-5,10-12,25H,6-9,13-14H2,1-3H3
Standard InChI Key JNRZTSOJVLYLFM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O)OC)OC

Introduction

4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol is a complex organic compound featuring a bromine atom, a phenolic group, and a piperazine moiety. Its unique structure, which includes a trimethoxybenzyl substituent, makes it an interesting subject for research in medicinal chemistry and pharmacology. This compound is characterized by its potential biological activity and interactions with various molecular targets.

Synthesis Methods

The synthesis of 4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent selection, and reaction time to optimize yield and purity. Common analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of the reactions and confirm product identity.

Biological Activity and Potential Applications

This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Studies suggest that compounds with similar structures can exhibit cytotoxic properties against various cancer cell lines, indicating therapeutic potential in oncology. The ability of 4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol to interact with biological targets makes it a valuable candidate for further research in drug development.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenolBromine, phenol, piperazine, trimethoxybenzylCombination of functional groups enhances biological activity
4-Bromo-2,2'-bipyridineContains bipyridine structureLacks piperazine and phenol groups
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazoleHas piperazine moietyMore complex substituents
2-[4-(piperidin-1-yl)butanoyl]-6-bromoquinolineFeatures bromine and piperidineDifferent core structure

Research Findings and Future Directions

Experimental studies are necessary to confirm specific interactions and elucidate detailed mechanisms involving this compound in biological systems. The compound's unique structure suggests potential for effective binding to certain receptors involved in neurological processes or cancer pathways. Further research is warranted to explore its therapeutic potential fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator